molecular formula C21H20N2O5S2 B2563692 Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397278-77-2

Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2563692
CAS No.: 397278-77-2
M. Wt: 444.52
InChI Key: VFWJIZNFPMUSDE-UHFFFAOYSA-N
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Description

“Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen . This compound also includes a benzo[b]thiophene moiety, which is a fused ring system that consists of a benzene ring and a thiophene ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be synthesized from different cyclic or acyclic precursors . The benzo[b]thiophene moiety can be synthesized using methods such as the Gewald reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a benzo[b]thiophene moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[b]thiophene moiety is a fused ring system that consists of a benzene ring and a thiophene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the benzo[b]thiophene moiety . The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The benzo[b]thiophene moiety can participate in reactions such as the Gewald reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its molecular structure, particularly the presence of the pyrrolidine ring and the benzo[b]thiophene moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[b]thiophene moiety is a fused ring system that consists of a benzene ring and a thiophene ring .

Scientific Research Applications

Central Nervous System (CNS) Potential

Research suggests that heterocycles containing nitrogen (N), sulfur (S), and oxygen (O) atoms, such as Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate, could serve as lead molecules for the synthesis of compounds with potential CNS activity. These heterocycles are significant due to their potential to address CNS disorders, which are increasing due to various factors without the adverse effects associated with many current CNS drugs, such as addiction and dependence (Saganuwan, 2017).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their versatility in supramolecular chemistry, which could include derivatives of this compound. These compounds, due to their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, have wide applicability in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Environmental Degradation Studies

Investigations on the degradation of heterocycles like thiophene on palladium surfaces provide insight into environmental and industrial applications of this compound. Understanding the decomposition mechanism of such compounds is vital for environmental remediation strategies and the development of catalytic processes (Caldwell & Land, 1997).

Drug Development and Pharmacology

The pyrrolidine ring, a key feature in this compound, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its incorporation into drug candidates is favored due to efficient pharmacophore space exploration, contribution to stereochemistry, and increased three-dimensional coverage. This makes pyrrolidine-containing compounds, including its derivatives, promising for various therapeutic applications, such as central nervous system agents (Petri et al., 2021).

Mechanism of Action

The mechanism of action of this compound is likely to be influenced by its molecular structure, particularly the presence of the pyrrolidine ring and the benzo[b]thiophene moiety . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry . The pyrrolidine ring and the benzo[b]thiophene moiety in its structure make it a potential candidate for the development of new drugs .

Properties

IUPAC Name

methyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-21(25)19-18(16-6-2-3-7-17(16)29-19)22-20(24)14-8-10-15(11-9-14)30(26,27)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWJIZNFPMUSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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